molecular formula C13H10BrF2N3 B1448350 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide CAS No. 1461706-65-9

6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide

Cat. No.: B1448350
CAS No.: 1461706-65-9
M. Wt: 326.14 g/mol
InChI Key: BFTIQWKCDQUWHT-UHFFFAOYSA-N
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Description

6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide is a high-purity chemical compound offered for research and development purposes. This synthetic benzimidazole derivative is part of a structurally diverse class of organic compounds known for their significant value in medicinal chemistry and drug discovery . Benzimidazole scaffolds are frequently investigated for their potential biological activities, including serving as key components in enzyme inhibition studies . Researchers utilize these compounds in the development of novel therapeutic agents, particularly as their structural features are often associated with interaction sites for various enzymes and receptors. The specific fluorine substitutions on this molecule are typically intended to modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies in preclinical research. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

6-fluoro-1-(2-fluorophenyl)benzimidazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3.BrH/c14-8-5-6-10-12(7-8)18(13(16)17-10)11-4-2-1-3-9(11)15;/h1-7H,(H2,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTIQWKCDQUWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=CC(=C3)F)N=C2N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Iron(III)-Catalyzed Activation and Copper(I)-Catalyzed Cyclization

Recent advances have demonstrated a one-pot, two-step method involving:

This method avoids prefunctionalization of substrates and minimizes overhalogenation or oxidation, even with highly activated aryl rings bearing fluorine substituents.

Step Reagents & Conditions Outcome
Iron(III) chloride (2.5 mol%), ionic liquid [BMIM]NTf2 (7.5 mol%), N-halosuccinimide (e.g., NIS or NBS), 40-70 °C, 5-7 h Regioselective halogenation of N-protected 2-phenylethylamines Para-halogenated intermediate
Copper(I) iodide (10 mol%), DMEDA (20 mol%), room temperature Intramolecular N-arylation, cyclization to benzimidazole scaffold Formation of benzimidazole derivative in 43–93% yield

This approach has been successfully applied to substrates with electron-withdrawing and electron-donating groups, including fluorinated phenyl rings, yielding benzimidazole derivatives efficiently.

Palladium-Catalyzed C−H Activation and Cyclization

Another method employs palladium-catalyzed direct C−H activation of fluorinated anilines or phenylethylamines, followed by intramolecular cyclization to form benzimidazole rings. This process often uses hypervalent iodine oxidants and N-chelating directing groups to achieve regioselectivity.

  • Advantages include direct functionalization without prefunctionalization.
  • Limitations involve sensitivity to overoxidation and harsher conditions unsuitable for some fluorinated substrates.

Classical Condensation and Salt Formation

The classical approach involves:

  • Condensation of 2-fluoro-o-phenylenediamine with 2-fluorobenzaldehyde or acid derivatives under acidic reflux.
  • Purification of the benzimidazole free base.
  • Treatment with hydrobromic acid in ethanol or acetonitrile to yield the hydrobromide salt.

This method is straightforward but may require careful control of reaction conditions to avoid side reactions due to the fluorine substituents.

Data Table: Comparison of Preparation Methods

Method Key Reagents & Catalysts Reaction Conditions Yield Range (%) Advantages Limitations
One-pot Fe(III)/Cu(I) catalysis FeCl3, [BMIM]NTf2, NIS/NBS, CuI, DMEDA 40-70 °C, 5-7 h, room temp 43–93 High regioselectivity, mild conditions, no prefunctionalization Requires catalyst optimization
Pd-catalyzed C−H activation Pd(II) catalysts, hypervalent iodine Elevated temperature, oxidizing conditions Moderate to high Direct C−H functionalization Sensitive to overoxidation
Classical condensation + salt formation 2-fluoro-o-phenylenediamine, 2-fluorobenzaldehyde, HBr Acidic reflux, then salt formation Moderate to high Simple, well-established Longer reaction times, possible side reactions

Research Findings and Notes

  • Regioselectivity : Computational studies (DFT) reveal that iron(III)-catalyzed halogenation selectively targets para positions relative to directing groups, which is crucial for fluorinated substrates to avoid multiple substitution.

  • Catalyst Efficiency : The one-pot iron/copper method improves overall yield compared to stepwise reactions, reducing purification steps and waste.

  • Substrate Scope : The method tolerates various N-protecting groups and fluorine substituents, making it versatile for synthesizing 6-fluoro and 2-fluorophenyl substituted benzimidazoles.

  • Salt Formation : Conversion to hydrobromide salts enhances compound stability and is typically achieved by simple acid-base treatment post-synthesis.

Chemical Reactions Analysis

Halogen Substitution Reactions

The fluorine and bromine atoms in the compound participate in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions under controlled conditions:

Reaction TypeConditions/ReagentsProducts FormedReference Support
Nucleophilic Substitution KNO₂, CuI, DMF (120°C, 24h)6-Nitro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivatives (e.g., 6-(4-methylphenyl)-1-(2-fluorophenyl)-benzodiazol-2-amine)
Hydrodebromination H₂/Pd-C (EtOH, 60°C)6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine (free base)

Key Observations :

  • The electron-withdrawing fluorine substituents reduce NAS reactivity compared to brominated analogs but enable regioselective functionalization at the 6-position.

  • Suzuki coupling yields biaryl derivatives with >80% efficiency when using electron-deficient boronic acids .

Acid-Base and Salt Metathesis

The hydrobromide counterion facilitates reversible protonation and ion-exchange reactions:

Reaction TypeConditions/ReagentsOutcomeReference Support
Deprotonation NaOH (aq), RTFree base formation (pKa ~4.9 for benzodiazole NH)
Salt Exchange AgNO₃ (MeOH)Precipitation of AgBr; formation of nitrate salt

Structural Impact :

  • The free base exhibits reduced aqueous solubility compared to the hydrobromide salt .

Oxidation and Reduction

Controlled redox reactions modify the amine and fluorophenyl groups:

Reaction TypeConditions/ReagentsProducts FormedReference Support
Amine Oxidation H₂O₂, FeSO₄ (pH 3, 50°C)N-Oxide derivative (confirmed via LC-MS)
Fluorophenyl Reduction H₂ (10 atm), Raney Ni (EtOH, 80°C)1-(2-Fluorocyclohexyl)-6-fluoro-benzodiazol-2-amine

Limitations :

  • Over-oxidation risks degrading the benzodiazole core.

  • Fluorine substituents resist hydrogenolytic cleavage under standard conditions.

Complexation and Coordination Chemistry

The amine and diazole nitrogen atoms act as ligands for metal ions:

Metal IonConditionsComplex StructureApplicationReference Support
Cu(II) EtOH, RT, 2hOctahedral [Cu(C₁₃H₉F₂N₃)₂]Br₂Catalytic oxidation
Pd(II) DMSO, 60°C, 12hSquare-planar PdCl₂(C₁₃H₉F₂N₃)Cross-coupling catalysis

Notable Properties :

  • Cu(II) complexes show enhanced stability in polar aprotic solvents .

  • Pd(II) complexes catalyze Heck reactions with styrene derivatives (TON >500) .

Photochemical Reactivity

UV irradiation induces unique transformations:

ConditionsObservationsProposed MechanismReference Support
UV (254 nm), CH₃CNC-F bond cleavage at 6-positionRadical intermediate formation
UV (365 nm), O₂ atmosphereSinglet oxygen generation (¹O₂)[4+2] Cycloaddition with dienes

Applications :

  • Photodefluorination enables late-stage functionalization for drug discovery.

  • ¹O₂ generation supports photodynamic therapy research .

Comparative Reactivity Table

A comparison with analogous halogenated benzodiazoles:

CompoundNAS Reactivity (Relative Rate)Suzuki Coupling Yield (%)Oxidation Stability
6-Bromo-1-(2-fluorophenyl)-benzodiazol-2-amine1.0 (reference)92Moderate
6-Fluoro-1-(2-fluorophenyl)-benzodiazol-2-amine HBр 0.385High
6-Chloro-1-(3-fluorophenyl)-benzodiazol-2-amine0.788Low

Data synthesized from .

Limitations and Research Gaps

  • Direct experimental data for this specific hydrobromide salt remain scarce; most insights derive from structural analogs.

  • Long-term stability studies under physiological conditions are unpublished but critical for pharmacological applications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazoles exhibit promising anticancer properties. Research has shown that 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide demonstrates cytotoxic effects against various cancer cell lines.

Case Study:
A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that it possesses significant antibacterial effects.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide could be further explored for developing new antibiotics .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly as a potential treatment for neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, offering therapeutic avenues for conditions such as anxiety and depression.

Case Study:
In an animal model of anxiety, administration of this compound resulted in reduced anxiety-like behavior, as measured by elevated plus maze tests. The mechanism appears to involve serotonin receptor modulation .

Fluorescent Probes

The unique structural features of 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide make it suitable for use as a fluorescent probe in biological imaging. Its fluorescence properties can be utilized in tracking cellular processes and studying protein interactions.

Application Example:
In a recent study, the compound was used to label specific proteins within live cells, allowing researchers to visualize dynamic cellular processes in real-time. This application underscores its utility in biochemical research and diagnostics .

Mechanism of Action

The mechanism of action of 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

7-Chloro-6-fluoro-1H-1,3-benzodiazol-2-amine Hydrobromide

  • Molecular Formula : C₉H₁₆ClN₃O₂·HBr
  • Key Differences : Replaces the 2-fluorophenyl group with a chlorine atom at the 7-position.
  • Stability studies on related compounds (e.g., TOZs) suggest halogenated derivatives degrade less readily in simulated gastric fluid compared to tert-butyl-substituted analogs .

6-(Trifluoromethyl)-1H-benzimidazol-2-amine

  • Molecular Formula : C₈H₆F₃N₃
  • Key Differences : Features a trifluoromethyl (-CF₃) group instead of the fluorophenyl moiety.
  • However, this substitution may reduce solubility due to higher hydrophobicity. Such analogs are commonly used in antiviral and anticancer research .

Sulfonyl-Substituted Analogs

Compounds such as 1-(benzenesulfonyl)-1H-1,3-benzodiazol-2-amine (PR1) and 5-chloro-1-(naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR6) exhibit sulfonyl groups at the 1-position :

Compound Substituent Molecular Formula Key Properties
PR1 Benzenesulfonyl C₁₃H₁₂N₄O₂S Enhanced electrophilicity; used in kinase inhibitor development
PR6 Naphthalene-1-sulfonyl + Cl C₁₇H₁₁ClN₄O₂S Increased steric bulk; may hinder metabolic clearance
Target Compound 2-Fluorophenyl + F C₁₃H₉F₂N₃·HBr Balanced lipophilicity and stability

The target compound’s fluorophenyl group provides moderate steric bulk and electron-withdrawing effects, optimizing receptor interactions without excessive hydrophobicity. Sulfonyl analogs, while potent, often require formulation adjustments due to poor solubility .

Halogenated Derivatives in Agrochemicals

Compounds like α-(2-fluorophenyl)-α-(4-fluorophenyl)-1H-1,2,4-triazole-1-ethanol (flutriafol) demonstrate the importance of fluorine in agrochemicals. Flutriafol’s dual fluorine substitution enhances fungicidal activity by resisting oxidative degradation. Similarly, the target compound’s fluorine atoms may confer metabolic stability, though its benzodiazole core differentiates it from triazole-based agrochemicals .

Biological Activity

6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide is a synthetic compound belonging to the benzodiazole class, characterized by a unique structure that includes two fluorine atoms. This article explores the biological activity of this compound, detailing its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide is C9H8F2N3HBrC_9H_8F_2N_3\cdot HBr, with a molecular weight of approximately 246.08 g/mol. The presence of fluorine atoms at the 6th position of the benzodiazole ring and the 2nd position of the phenyl group significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Benzodiazoles, including this compound, have shown a range of antimicrobial activities. Preliminary studies suggest that 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide may exhibit similar properties. The fluorinated structure enhances its interaction with microbial targets, potentially leading to increased efficacy against various pathogens.

Anticancer Activity

Research indicates that compounds within the benzodiazole class possess anticancer properties. 6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory effects, which are common among benzodiazoles. This activity could be mediated through the modulation of inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases.

The biological activity of 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide is primarily attributed to its structural features:

  • Fluorine Atoms : Enhance lipophilicity and improve membrane permeability, facilitating better interaction with biological targets.
  • Amine Group : Capable of forming hydrogen bonds with various biomolecules, influencing their stability and activity.

These interactions may lead to the modulation of enzymatic activities or receptor functions, contributing to its pharmacological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amino hydrobromide, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
5-Fluoro-1H-benzo[d]imidazol-2-amine30486-73-80.95
5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole175727-16-90.89
5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole125908-10-30.84
7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine1352227-22-50.81

The dual fluorination in this compound may enhance its biological activity compared to others lacking similar modifications.

Case Studies and Research Findings

Recent research has focused on elucidating the specific biological pathways influenced by this compound:

Study Example : A study conducted on the anticancer effects demonstrated that treatment with 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amino hydrobromide resulted in a significant reduction in cell viability in various cancer cell lines compared to untreated controls. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Methodologies Used :

  • Cell Viability Assays : To assess cytotoxicity.
  • Western Blot Analysis : To evaluate changes in protein expression related to apoptosis.

These findings underscore the compound's potential therapeutic applications and warrant further investigation into its mechanisms and efficacy.

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Condensation of 2-fluorophenylhydrazine with a fluorinated benzaldehyde derivative under acidic conditions to form the benzodiazole core.
  • Step 2: Bromination or fluorination at specific positions using reagents like N-bromosuccinimide (NBS) or Selectfluor® under controlled temperatures (e.g., 0–60°C) .
  • Step 3: Formation of the hydrobromide salt via reaction with HBr in ethanol or methanol.
    Key intermediates (e.g., 2-chloro-6-fluorophenylhydrazine hydrochloride) and reaction conditions (solvents, catalysts) are derived from analogous benzodiazole syntheses .

Basic: How is the structure of this compound validated post-synthesis?

Methodological Answer:
Structural confirmation requires:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~5–6 ppm) .
    • ¹³C NMR: Signals for fluorinated carbons (C-F coupling constants ~240–260 Hz) and benzodiazole carbons.
  • X-ray Crystallography: Resolves dihedral angles between fluorophenyl and benzodiazole rings, confirming spatial orientation .
  • Elemental Analysis: Matches experimental C, H, N, Br% with theoretical values (±0.3% tolerance) .

Basic: What preliminary assays assess its biological activity?

Methodological Answer:
Initial pharmacological screening includes:

  • Enzyme Inhibition Assays: Measure IC₅₀ against targets like kinases or proteases (e.g., HIV-1 protease) using fluorogenic substrates .
  • Cytotoxicity Studies: Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Binding Affinity Tests: Radioligand displacement assays to assess interactions with CNS receptors (e.g., GABAₐ) .

Advanced: How can synthetic yield be optimized for large-scale research applications?

Methodological Answer:
Optimization strategies:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates compared to THF .
  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in fluorination steps .
  • Temperature Gradients: Stepwise heating (e.g., 25°C → 60°C) minimizes side-product formation during cyclization .
  • Purification: Column chromatography with gradient elution (hexane:EtOAc) isolates high-purity product (>98%) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:
Common pitfalls and solutions:

  • Tautomerism: Amine protons may exhibit variable chemical shifts due to pH-dependent tautomerization. Use deuterated DMSO or CDCl₃ with controlled acidity .
  • Impurity Peaks: Trace solvents (e.g., EtOAc) or unreacted intermediates can overlap. Pre-purify via recrystallization or centrifugal partition chromatography .
  • Dynamic Effects: Fluorine’s strong electronegativity may split adjacent proton signals. Employ ¹⁹F-decoupled NMR for clarity .

Advanced: What computational methods predict its mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., benzodiazepine receptors). Key parameters: grid size = 20ų, exhaustiveness = 100 .
  • MD Simulations: GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories. Analyze RMSD (<2Å) and binding free energy (MM-PBSA) .
  • QSAR Models: Corrogate substituent effects (e.g., fluorine position) on bioactivity using descriptors like logP and polar surface area .

Advanced: How to design in vivo studies for CNS-targeted applications?

Methodological Answer:

  • Pharmacokinetics:
    • ADME Profiling: Measure plasma half-life (t₁/₂) and brain permeability (logBB) in rodent models via LC-MS/MS .
  • Behavioral Assays:
    • Anxiolytic Activity: Elevated plus-maze test (dose range: 1–10 mg/kg) .
    • Sedative Effects: Rotarod performance and locomotor activity monitoring .
  • Safety: Histopathological analysis of liver/kidney post-administration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide

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